B1578360 Cryptdin related sequence peptide

Cryptdin related sequence peptide

Cat. No.: B1578360
Attention: For research use only. Not for human or veterinary use.
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Description

Genomic Loci and Gene Structure of Cryptdins and Cryptdin-Related Sequence Peptides

The genes for these peptides are not randomly scattered throughout the genome but are organized in a specific manner, reflecting their evolutionary origin and functional classification.

In the mouse, the genes encoding cryptdins (also known as mouse α-defensins) and a variety of cryptdin-related sequence peptides are situated in a dense cluster within the proximal region of chromosome 8. nih.govsemanticscholar.org This specific chromosomal location houses a multigene family that has expanded and diversified to produce a wide array of antimicrobial peptides. nih.gov

A highly conserved feature of mouse α-defensin genes, including those for cryptdins, is their two-exon structure. nih.govnih.gov The first exon typically encodes the 5' untranslated region and a signal peptide, which is essential for directing the newly synthesized peptide. The second exon contains the coding sequence for the pro-region and the final mature peptide. nih.govnih.gov This fundamental two-exon architecture, separated by an intron of approximately 550 base pairs, is a characteristic hallmark of these Paneth cell-expressed genes. nih.gov This structure contrasts with myeloid defensin (B1577277) genes, which may have a third exon. nih.gov

Gene Feature Description Reference
Gene Family Cryptdins (mouse α-defensins) and Cryptdin-Related Sequence Peptides nih.gov
Chromosomal Locus Proximal region of mouse chromosome 8 nih.govsemanticscholar.org
Gene Structure Two exons separated by one intron nih.govnih.gov
Exon 1 Encodes 5' untranslated region and the prepro-segment (signal peptide) nih.govnih.gov
Exon 2 Encodes the mature peptide and the 3' untranslated region nih.gov
Intron Size Approximately 550 base pairs nih.gov

Regulation of Gene Expression

The synthesis of cryptdins and CRS peptides is a tightly controlled process, orchestrated by specific DNA sequences, transcription factors, and signaling cascades that respond to both developmental and environmental cues.

The initiation of gene transcription for cryptdins occurs at specific start sites. nih.gov The regions upstream of these sites are rich in regulatory elements that act as docking points for transcription machinery. While the upstream sequences of most mouse α-defensin genes are highly conserved, some, like that of cryptdin (B1167165) 4, contain unique repeated elements. nih.govnih.gov For instance, the cryptdin 4 gene has a distinct 130-base pair repeated element in its upstream region, which is not found in other cryptdin genes and may play a role in its unique expression pattern along the gut axis. nih.govnih.gov These regions contain putative recognition sequences for various transcription factors, suggesting a complex cis-acting regulatory role. nih.govnih.gov

Transcription factor 4 (TCF-4), also known as TCF7L2, is a critical regulator of gene expression in intestinal crypts. wikigenes.orgnih.gov It is a key component of the Wnt signaling pathway, which is essential for maintaining the stem cell niche and promoting the differentiation of various intestinal epithelial cell lineages, including Paneth cells. wikigenes.org TCF-4 is crucial for the expression of Paneth cell α-defensins. nih.gov The genetic program controlled by TCF-4 is responsible for maintaining the crypt stem cells of the small intestine. wikigenes.org This transcription factor binds to specific DNA sequences and orchestrates the expression of a suite of genes necessary for Paneth cell function, including the production of cryptdins.

The expression of intestinal antimicrobial peptides is not solely pre-programmed but is also dynamically influenced by the host's innate immune system as it senses the microbial environment. The Toll-like receptor (TLR) signaling pathway is a key player in this process. Surprisingly, the homeostatic expression of Paneth cell antimicrobial peptides has been shown to critically depend on the TRIF (TIR-domain-containing adapter-inducing interferon-β) adaptor protein, and partially on TLR3. nih.gov This TRIF-dependent signaling is required for maintaining Paneth cell numbers and their maturation. nih.gov Interestingly, this pathway appears to be independent of interferon receptor signaling. nih.gov While TLR5 signaling, which recognizes bacterial flagellin, is also known to involve TRIF in intestinal epithelial cells to mediate inflammatory responses, the homeostatic maintenance of the antimicrobial barrier highlights a distinct, non-inflammatory role for TRIF signaling. nih.govnih.gov

Properties

bioactivity

Antimicrobial

sequence

LQDAALGWGRRCPRCPPCPRCSWCPRCPTCPRCNCNPK

Origin of Product

United States

Nomenclature, Classification, and Peptide Diversity

Comparative Analysis within the Defensin (B1577277) Superfamily

Evolutionary Divergence from Classical α-Defensins

The evolutionary path of cryptdins and CRS peptides shows a clear divergence from classical α-defensins, while retaining a fundamental structural framework. The genes encoding these peptides in mice, like other enteric α-defensins, typically feature a two-exon structure. wikipedia.orgnih.gov The first exon codes for a signal peptide and a pro-region, while the second exon encodes the final, mature peptide. wikipedia.orgnih.gov This genetic architecture is highly conserved. nih.gov

However, significant distinctions mark their evolutionary journey. Analysis of introns suggests that the ancestral genes for cryptdins and CRS4C peptides diverged from a common ancestor in the distant past, with more recent expansion and diversification. wikigenes.org A key piece of evidence for this divergence is found in the gene for Cryptdin (B1167165) 4. This gene possesses a unique, repeated 130-base-pair element in its upstream regulatory region, a feature absent in other known mouse α-defensin genes. nih.govnih.gov Scientists speculate this distinct element may act as a cis-regulatory factor, controlling the unique expression pattern of Cryptdin 4 along the intestinal tract. nih.govnih.gov

Furthermore, the α-defensin family in mice, particularly the cryptdin 1-like subfamily, has undergone significant gene duplication events, leading to the wide array of peptide isoforms observed today. nih.gov Evidence of ongoing evolution is seen in different mouse strains; for instance, a variant of the Cryptdin 4 peptide has been identified in the Mus czech II/Ei strain, differing by three amino acids from the version found in Mus musculus domesticus. nih.gov This highlights the dynamic evolutionary nature of these host defense peptides.

Species-Specific Expression Patterns (e.g., Rodent-Specific Nature)

The expression of α-defensins, including cryptdins and CRS peptides, is markedly species-specific. While α-defensins have been identified in humans, monkeys, and several rodent species, the complexity and number of these peptides vary significantly. wikipedia.org Rodents, particularly mice, exhibit a much larger and more diverse arsenal (B13267) of these intestinal α-defensins compared to humans. nih.gov Mice possess genes for at least 19 different cryptdin isoforms, whereas the human genome contains only two Paneth cell-specific α-defensin genes, known as Human Defensin 5 (HD-5) and Human Defensin 6 (HD-6). nih.govnih.gov

In mice, the expression of cryptdins and CRS peptides is highly localized to Paneth cells within the small intestinal crypts. wikipedia.orgwikigenes.org This expression is a constitutive part of the innate immune system. The distribution can also be highly specific along the length of the intestine. A prime example is Cryptdin 4, which is notably absent in the duodenum but is expressed at its highest levels in the distal ileum. nih.govnih.gov This regional expression pattern suggests specialized roles for different defensins in combating the varying microbial populations found along the gastrointestinal tract. nih.gov The colocalization of these peptides within the secretory granules of Paneth cells confirms their role as secreted components of the intestinal mucosal defense system. wikigenes.orgnih.gov

Genomic Organization and Transcriptional Regulation

Differential Gene Expression Patterns

The expression of genes encoding for Cryptdin-related sequence (CRS) peptides is not uniform and is subject to precise regulatory control. This results in distinct expression patterns based on anatomical location within the intestine, the developmental stage of the organism, and the presence of commensal microorganisms.

Positional Specificity along the Intestinal Axis (e.g., Cryptdin-4 Distribution)

A hallmark of certain Cryptdin-related sequence peptides is their differential expression along the proximal-to-distal axis of the small intestine. Cryptdin-4 (Crp4) serves as a primary example of this positional specificity. Unlike other isoforms such as Cryptdin-1 and Cryptdin-5, which are expressed at relatively constant levels throughout the small bowel, Crp4 gene expression is minimal or inactive in the duodenum and progressively increases to reach its highest concentration in the distal ileum. nih.govcore.ac.uknih.gov This gradient has been confirmed at both the mRNA and peptide levels. nih.govnih.gov

Immunohistochemical analysis shows that while Paneth cells in the duodenum are strongly reactive for Cryptdin-1, they are negative for the Crp4 peptide. asm.org In contrast, staining for Crp4 is of intermediate intensity in the jejunum and becomes maximal in the Paneth cells of the terminal ileum. nih.govasm.org Similarly, the expression of Cryptdin-related sequences (CRS) 4C peptides has been shown to increase by as much as 10,000-fold between the duodenum and the ileum. nih.gov This unique expression pattern suggests that a distinct regulatory mechanism governs the transcription of the Crp4 gene, potentially related to the changing microbial environment along the gut. nih.gov

Table 1: Relative Expression of Cryptdin-4 Along the Mouse Small Intestine

Intestinal Segment mRNA Expression Level Peptide Detection
Duodenum Inactive / Not Detected Not Detected
Jejunum Intermediate Intermediate
Ileum Maximal Maximal

This table summarizes data on the positional expression of Cryptdin-4, showing a clear gradient increasing from the proximal to the distal end of the small intestine. nih.govnih.govasm.org

Expression in Non-Intestinal Tissues (e.g., Skin, Thymus)

While the primary site of cryptdin (B1167165) and CRS peptide expression is the Paneth cells of the small intestine, some expression has been noted in other tissues. nih.gov Specifically, the expression of certain Cryptdin-related sequences (CRS) peptides has been identified in the thymus and the cecum, suggesting a potential role for these peptides in immune cell development or host defense in other mucosal environments. nih.gov

Developmental Regulation of mRNA Abundance

The expression of cryptdin mRNA is under strict developmental control, appearing in the postnatal period and increasing with age. In the mouse small intestine, cryptdin mRNA is first detectable in a small fraction of intestinal crypts and its prevalence increases significantly during the weaning period. nih.govnih.gov

Studies using in situ hybridization have detailed this developmental timeline. In 10-day-old mice, cryptdin mRNA is found in only 10-20% of intestinal crypts. nih.govnih.gov This number rises dramatically so that by 16 days of age, approximately 80% of crypts show expression. nih.govnih.gov The accumulation of cryptdin mRNA reaches its maximum adult level during the fourth week of postnatal life, at which point it is present in all crypts. nih.govnih.gov This temporal regulation coincides with the maturation of the intestinal crypts and the establishment of the Paneth cell lineage.

Table 2: Developmental Appearance of Cryptdin mRNA in Mouse Intestinal Crypts

Postnatal Age Percentage of Crypts Expressing mRNA
10 days 10-20%
16 days ~80%
20 days and older 100% (at maximal adult levels)

This table illustrates the age-dependent increase in the number of intestinal crypts actively transcribing cryptdin mRNA during postnatal development in mice. nih.govnih.gov

Impact of Microbiota on Gene Expression

The gut microbiota plays a significant role in modulating the expression of a subset of Paneth cell antimicrobial peptides. While initial research suggested that the developmental accumulation of total cryptdin mRNA was independent of the presence of luminal bacteria nih.govnih.gov, more specific analyses have revealed a nuanced relationship.

Comparing germ-free mice to conventionally reared counterparts demonstrates that while the expression of many Paneth cell products, including some cryptdins, remains unchanged, the levels of CRS4C and RegIIIγ are significantly lower in the absence of a microbiome. nih.gov Specifically, the expression of CRS4C is reduced by approximately 3-fold in germ-free mice, indicating that colonization by commensal bacteria is a key signal for upregulating its gene expression. nih.gov This suggests that the host has evolved mechanisms to tailor the expression of specific antimicrobial peptides in response to the microbial load, which is crucial for maintaining homeostasis and defending against pathogens. nih.gov

Biological Functions and Physiological Roles

Contribution to Mucosal Barrier Function

The mucosal barrier is the primary interface between the host and the external environment of the intestinal lumen. CRS peptides are integral to the maintenance and function of this critical barrier.

CRS peptides, specifically the α-defensins known as cryptdins in mice, are essential for intestinal homeostasis. nih.govnih.gov They contribute to the stability of the enteric immune response by shaping the composition of the gut microbiota. nih.govnih.gov Paneth cells, the producers of cryptdins, secrete these peptides in response to various stimuli, including bacteria and their products. nih.gov This regulated secretion helps to maintain a balanced and healthy intestinal environment. nih.govfrontiersin.org The expression of some cryptdins is developmentally regulated, appearing in the small intestine during the second and third weeks after birth in mice, coinciding with the maturation of the gut immune system. nih.govsemanticscholar.orgresearchgate.net

A key function of cryptdins is the selective regulation of the intestinal microbiota. nih.govnih.gov They exhibit potent bactericidal activity against a range of pathogenic bacteria while showing minimal or no activity against many commensal bacteria. nih.gov This selective targeting helps to prevent the overgrowth of harmful microbes and maintain a beneficial microbial balance. nih.govnih.gov Studies have shown that mice lacking activated cryptdins have a significantly altered gut microbiota composition. nih.gov For instance, the expression of human α-defensin 5 (HD5) in mice led to a notable decrease in Segmented Filamentous Bacteria, which in turn reduced the number of Th17 cells in the lamina propria, demonstrating a direct link between these peptides and the host's immune tone. nih.govscispace.com The ability of cryptdins to shape the microbial community extends beyond the small intestine, as they have been detected in the cecum and colon, suggesting a broader influence on the gut ecosystem. nih.gov

Antimicrobial Activities

CRS peptides are renowned for their broad-spectrum antimicrobial properties, which form a cornerstone of the innate immune defense in the gut.

Cryptdins exhibit a wide range of antimicrobial activity against various pathogens. nih.govnih.gov They are effective against both Gram-positive and Gram-negative bacteria, including Listeria monocytogenes, Escherichia coli, and Salmonella typhimurium. nih.govnih.gov Some cryptdins are also active against the fungus Candida albicans and certain enveloped viruses. nih.govphysiology.org The mechanism of action often involves the disruption of microbial cell membranes. nih.govnih.gov For example, Cryptdin-4 (Crp4) has been shown to cause rapid membrane depolarization in bacteria. nih.govmdpi.com

The various isoforms of cryptdins display different levels of antimicrobial potency. asm.orgasm.orgnih.gov Among the mouse cryptdins, Cryptdin-4 (Crp4) is recognized as having the highest microbicidal activity. mdpi.comasm.orgnih.gov Its potent and broad-spectrum bactericidal activity is attributed to its unique structure and high cationicity, which facilitate the disruption of bacterial membranes. asm.orgnih.gov The expression of the Crp4 gene is also unique, increasing along the proximal-to-distal axis of the small intestine, with the highest concentration in the ileum. asm.orgnih.gov Other isoforms, such as Cryptdin-1 and Cryptdin-2, also possess bactericidal properties, but their potency can be lower than that of Crp4. nih.gov The differences in activity among isoforms are influenced by their primary amino acid sequence. asm.org

Immunomodulatory Properties

The intestinal immune system is in a constant state of controlled inflammation, delicately balanced to tolerate commensal bacteria while remaining poised to eliminate pathogens. CRS peptides contribute significantly to this balance through their immunomodulatory actions.

Attenuation of Lipopolysaccharide-Induced Immune Responses

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammatory responses. Excessive LPS can lead to a harmful systemic inflammatory cascade. Research has shown that Cryptdin-related sequence peptides can directly interact with and neutralize the immunostimulatory activity of LPS. nih.govnih.gov This binding affinity is a crucial mechanism for dampening the host's immune response to bacterial components, thereby preventing an overzealous and potentially damaging inflammatory reaction.

The interaction between CRS peptides and LPS is a key aspect of their immunomodulatory function. By sequestering LPS, CRS peptides can prevent its binding to host receptors, such as Toll-like receptor 4 (TLR4), which is a primary step in initiating the inflammatory signaling cascade. This neutralization of LPS helps to maintain immune homeostasis within the gut.

Modulation of Intestinal Cell Signaling (e.g., Chemokine Induction)

The communication between immune cells and intestinal epithelial cells is vital for a coordinated immune response. This communication is largely mediated by signaling molecules, including chemokines, which are responsible for recruiting immune cells to specific locations. While direct evidence detailing the specific induction of chemokines by CRS peptides is still an area of active investigation, the broader family of defensins, to which CRS peptides are related, is known to influence chemokine production.

Intestinal epithelial cells themselves are not passive bystanders; they are active participants in the chemokine signaling network. nih.gov They express chemokine receptors and can produce a variety of chemokines, thereby directing the trafficking of immune cells within the intestinal mucosa. The secretion of CRS peptides by Paneth cells into the intestinal crypt lumen positions them to interact with surrounding epithelial cells and potentially modulate their chemokine secretion profiles. This modulation could influence the recruitment of various immune cell populations, such as dendritic cells, T cells, and neutrophils, thereby shaping the local immune environment. Further research is needed to elucidate the precise chemokine signature induced by specific CRS peptides and its downstream consequences on immune cell behavior.

Influence on Bacterial Translocation

A critical function of the intestinal barrier is to prevent the passage of bacteria and their products from the gut lumen into the systemic circulation, a process known as bacterial translocation. A breach in this barrier can lead to systemic infections and inflammation. Paneth cells, through the secretion of antimicrobial peptides like CRS peptides, play a vital role in maintaining the integrity of this barrier. nih.gov

Molecular Mechanisms of Action

Peptide-Membrane Interactions

The initial and critical step in the antimicrobial action of most AMPs is the interaction with the bacterial cell membrane. This interaction is governed by a combination of electrostatic and hydrophobic forces, leading to membrane disruption and, ultimately, cell death.

Electrostatic Interactions with Microbial Membranes

The cell membranes of bacteria are typically rich in anionic components, such as phosphatidylglycerol, cardiolipin, and, in Gram-negative bacteria, lipopolysaccharides (LPS), which impart a net negative charge to the surface. nih.gov In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids (B1166683) and are therefore electrically neutral. This difference in surface charge is a key determinant for the selective targeting of bacteria by cationic AMPs. nih.govnih.gov

CRS peptides are cationic, a feature that is central to their initial interaction with microbial membranes. mdpi.com This positive charge facilitates the electrostatic attraction and accumulation of CRS peptides on the negatively charged bacterial surface. While direct experimental data quantifying the specific electrostatic interactions of CRS peptides are limited, this initial binding is a widely recognized prerequisite for the subsequent steps in the antimicrobial process for cationic AMPs. nih.gov

Mechanisms of Membrane Disruption and Pore Formation

Following the initial electrostatic binding, AMPs disrupt the integrity of the bacterial membrane. Several models have been proposed to describe this process, including the "barrel-stave," "toroidal pore," and "carpet" models. nih.govwhiterose.ac.uk In the barrel-stave model , peptides insert perpendicularly into the membrane, forming a pore-like structure. The toroidal pore model involves the peptides and lipid monolayers bending inward to form a continuous pore lined by both peptides and lipid head groups. In the carpet model , peptides accumulate on the membrane surface, and once a threshold concentration is reached, they cause a detergent-like disruption of the membrane. nih.govwhiterose.ac.uk

The specific mechanism of membrane disruption employed by CRS peptides has not yet been definitively elucidated. Research on other antimicrobial peptides suggests that the mechanism can depend on factors such as peptide concentration, secondary structure, and the lipid composition of the target membrane. nih.govucl.ac.ukcore.ac.uk For instance, studies on the antimicrobial peptide Cec4 have shown that it can cause perforation, wrinkling, and collapse of the bacterial membrane. nih.gov However, without specific studies on CRS peptides, it remains unclear which of these models most accurately describes their mode of action.

Intracellular Target Engagement

In addition to direct membrane disruption, some AMPs can translocate across the bacterial membrane and interact with intracellular components, interfering with essential cellular processes. The potential for CRS peptides to engage in such intracellular mechanisms is an area that requires further investigation.

Induction of Oxidative Stress and Reactive Oxygen Species Production

The generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, is a known antimicrobial mechanism that can lead to damage of DNA, proteins, and lipids, ultimately causing cell death. frontiersin.orgnih.govresearchgate.net Some AMPs have been shown to induce oxidative stress in bacteria. nih.govnih.gov For example, the human cathelicidin (B612621) LL-37 can induce the formation of ROS in E. coli. nih.gov

Currently, there is no direct scientific evidence to suggest that CRS peptides induce oxidative stress or the production of ROS in bacteria. Studies on the related peptide, cryptdin-4, have shown that its oxidized form can induce ROS accumulation under aerobic conditions. nih.gov However, given that CRS peptides are structurally distinct from cryptdins, these findings cannot be directly extrapolated. nih.gov Further research is needed to determine if this is a relevant mechanism for CRS peptide activity.

DNA Binding and Interference with Genetic Processes

Some antimicrobial peptides can cross the bacterial membrane and exert their effects by binding to nucleic acids, thereby inhibiting DNA replication, transcription, or translation. nih.govnih.gov This interaction is often mediated by the peptide's positive charge, which facilitates binding to the negatively charged phosphate (B84403) backbone of DNA. nih.gov

There is currently a lack of direct experimental evidence demonstrating that CRS peptides bind to bacterial DNA or interfere with genetic processes. While a study on cryptdin-4 suggested a potential for DNA binding under anaerobic conditions, this has not been shown for CRS peptides. nih.gov The ability of peptides to interact with nucleic acids is an active area of research, but specific studies on CRS peptides are required to confirm this as a mechanism of action. whiterose.ac.ukeurekalert.org

Evolutionary Dynamics and Diversification

Comparative Genomics and Phylogenetics of Cryptdin (B1167165) Related Sequence Peptides

The genomic landscape of CRS peptides, or murine α-defensins, is characterized by a remarkable degree of complexity and variation, particularly when compared to other mammals. The mouse genome harbors an extensive cluster of α-defensin genes, a testament to a dynamic evolutionary history.

Genomic analyses have revealed that the α-defensin loci are situated on chromosome 8p23 in humans and conserved in syntenic chromosomal regions in chimpanzees, rats, and mice. physiology.org However, the sheer number of these genes varies significantly between species. For instance, the mouse genome contains at least 28 protein-coding α-defensin genes, a number considerably larger than that found in humans or even closely related rodents like the rat. nih.govfrontiersin.org This expansion of the gene family in mice underscores a species-specific evolutionary trajectory.

Structurally, cryptdin genes typically possess a two-exon organization. nih.govnih.gov The first exon encodes the prepro-region of the peptide, which includes a signal sequence and a prosegment, while the second exon codes for the mature, functionally active peptide. physiology.orgnih.gov This genomic structure is largely conserved among Paneth cell α-defensins. nih.gov

Phylogenetic studies have provided significant insights into the evolutionary relationships of these peptides. Analyses comparing primate and rodent α-defensins show a clear divergence, with the two groups forming distinct clusters. physiology.org Within the rodent lineage, there is evidence of species-specific clustering, indicating that the diversification of these genes occurred after the divergence of these species. physiology.org In contrast, primate α-defensin genes appear to have evolved prior to the separation of primate species. physiology.org

The table below summarizes the number of α-defensin genes in selected species, highlighting the extensive expansion in the mouse lineage.

SpeciesCommon NameNumber of α-defensin genes
Mus musculusHouse mouse28
Mus spretusAlgerian mouse28
Rattus norvegicusBrown rat-
Homo sapiensHuman10 (genes and pseudogenes)
Pan troglodytesChimpanzee-
Cavia porcellusGuinea pig-
Oryctolagus cuniculusRabbit-

Data sourced from multiple genomic studies. nih.govfrontiersin.orgphysiology.org The exact number for some species is still under investigation.

Mechanisms of Gene Duplication and Diversification

The primary driver behind the extensive repertoire of CRS peptides in mice is gene duplication. nih.gov Specifically, tandem duplication events within the α-defensin locus on chromosome 8 have led to the proliferation of these genes. nih.govfrontiersin.org This process of gene amplification has created a large pool of genetic material upon which evolutionary forces can act.

Following duplication, these newly formed gene copies are subject to mutation and divergence. This allows for the exploration of novel peptide sequences and functions. The process is thought to involve amplification of the two-exon cryptdin genes, followed by mutation-induced divergence at a limited number of positions. nih.gov This mechanism has been crucial in the development of a broad-spectrum enteric defense system in mice. nih.gov

A notable example of diversification is seen in the cryptdin 4 gene, which exhibits a unique tandemly repeated 130-bp element in its upstream region that is not found in other mouse α-defensin genes. nih.gov This suggests that regulatory regions, in addition to the coding sequences, are also subject to evolutionary change, potentially leading to altered expression patterns. Furthermore, variations in the cryptdin 4 peptide sequence have been identified between different mouse strains, providing direct evidence of ongoing evolutionary diversity.

Adaptive Evolution of Antimicrobial Peptide Repertoires

The diversification of the CRS peptide family is not a random process but is driven by adaptive evolution. Natural selection appears to have acted to diversify the functionally active mature defensin (B1577277) region, while the signal and prosegment sequences have remained more conserved. physiology.org This positive diversifying selection on the mature peptide region is likely a response to the selective pressures exerted by the diverse and evolving microbial communities in the gut.

The presence of multiple, divergent subsets of α-defensins within the mouse genome may provide an advantage in coping with a wide range of microbial challenges. physiology.org This is further supported by the observed strain-specific polymorphisms in cryptdin expression. For example, inbred C57BL/6 mice lack the genes for certain cryptdins (Crp1, Crp2, Crp4, and Crp6) but express high levels of others, such as Crp20 and Crp21. nih.govasm.org This variation in the antimicrobial peptide repertoire between different mouse strains suggests adaptation to specific environments and pathogen exposures.

The expression of different cryptdin isoforms can also be influenced by the presence of luminal bacteria, indicating a dynamic interplay between the host's innate immune system and its gut microbiota. oup.com This adaptability is a key feature of the evolutionary success of this peptide family.

Identification of Chimeric Transcripts and Novel Peptide Generation

A remarkable mechanism contributing to the diversity of CRS peptides is the generation of chimeric transcripts. Recent research has identified the presence of chimeric α-defensin transcripts and peptides in mouse Paneth cells. nih.gov These chimeras are formed by the joining of exons from different parent α-defensin genes, a process that can lead to the creation of entirely novel peptides with potentially new or altered antimicrobial activities.

This process of exon shuffling between tandemly duplicated genes provides a rapid pathway for the generation of functional novelty. The detection of these chimeric peptides at the protein level confirms that this is a physiologically relevant mechanism for expanding the antimicrobial arsenal (B13267). nih.gov This finding adds another layer of complexity to the evolutionary dynamics of CRS peptides, demonstrating that their diversification is not solely reliant on point mutations but also on larger-scale genomic rearrangements.

Advanced Research Methodologies and Approaches

Transcriptomic and Proteomic Profiling

Transcriptomic and proteomic approaches have provided a comprehensive view of the CRS peptide landscape, from the genetic blueprint to the final functional peptide.

High-Throughput Sequencing for Isoform Identification

High-throughput sequencing technologies, particularly RNA sequencing (RNA-seq), have been pivotal in identifying and quantifying the various isoforms of CRS peptides. nih.govnih.gov These methods allow for the analysis of the entire transcriptome of a cell or tissue, providing insights into the diversity of CRS mRNA transcripts. While short-read sequencing can detect novel alternative splicing, long-read sequencing technologies are particularly advantageous as they can sequence entire transcript isoforms, offering a more precise profile of the CRS isoform repertoire. medrxiv.org For instance, techniques like multiplexed arrays isoform sequencing (MAS-ISO-seq) have dramatically increased the throughput of long-read sequencing, enabling the discovery of numerous differentially spliced genes. broadinstitute.orgbiorxiv.org

The identification of different CRS mRNAs, such as CRS1C and CRS4C, was an early indication of the complexity of this peptide family. nih.gov These studies revealed that while the prepro-coding regions of cryptdin (B1167165), CRS1C, and CRS4C mRNAs share a highly conserved region, their untranslated regions are distinct, suggesting they are transcribed from separate genes. nih.gov The development of custom bioinformatic pipelines, like ISOform discovery with Long-read AMPlicon sequencing (IsoLamp), has further refined the ability to identify and quantify full-length isoforms from high-depth amplicon sequencing data. medrxiv.org

Mass Spectrometry-Based Characterization of Peptides and Modifications

Mass spectrometry (MS) stands as a cornerstone technique for the detailed characterization of CRS peptides and their post-translational modifications (PTMs). nih.govmdpi.com This powerful analytical tool allows for the precise determination of peptide mass and sequence, confirming the identity of synthesized or naturally isolated peptides. nih.gov Tandem mass spectrometry (MS/MS) further enables the sequencing of peptides by fragmenting them and analyzing the resulting ion patterns. youtube.com

MS-based proteomics has been crucial in identifying various PTMs that can significantly alter the function of CRS peptides. jpt.comnih.gov These modifications include:

Phosphorylation: The addition of a phosphate (B84403) group. youtube.comnih.gov

Methylation: The addition of a methyl group. youtube.comnih.gov

Acetylation: The addition of an acetyl group. youtube.comnih.gov

Glycosylation: The attachment of sugar moieties. youtube.comnih.gov

Ubiquitination: The addition of ubiquitin proteins. nih.gov

The challenges in distinguishing between highly similar isoforms at the protein level are significant. nih.gov However, the integration of RNA-seq data with MS/MS data can help in identifying the principal isoform expressed in a given sample. nih.govnih.gov Specialized MS techniques and enrichment strategies, such as those using antibodies to pull down modified peptides, are employed to study specific PTMs like phosphorylation. youtube.com

Molecular and Cellular Biology Techniques

A variety of molecular and cellular biology techniques have been indispensable for probing the expression, secretion, and functional aspects of CRS peptides.

Gene Editing and Reporter Systems for Expression Studies

To understand the regulation of CRS peptide gene expression, researchers have utilized gene editing technologies and reporter systems. Analysis of the gene structure of cryptdin 4, for example, revealed a two-exon structure characteristic of mouse α-defensin genes. nih.govnih.gov However, unique elements, such as a repeated 130-bp element upstream of the transcriptional start site, were identified and are speculated to play a role in its specific expression pattern. nih.govnih.gov

Reporter gene assays are a valuable tool for studying the activity of specific gene promoters and regulatory elements. google.com In such a system, a reporter gene, whose product is easily measurable, is placed under the control of the CRS gene's regulatory sequences. This allows for the investigation of factors that influence CRS gene transcription. Gene editing tools, like CRISPR-Cas9, can be used to introduce specific mutations into these regulatory regions to assess their impact on gene expression. google.com

Cell Culture Models for Secretion and Functional Assays

Cell culture models provide a controlled environment to study the secretion and function of CRS peptides. Co-culture systems, for instance, have been used to investigate the interactions between different cell types and their effect on peptide secretion and activity. nih.gov In the context of cytokine release syndrome (CRS), a significant side effect of some immunotherapies, co-cultures of CAR T-cells, tumor cells, and monocytes have been instrumental in demonstrating the role of monocytes in enhancing the release of CRS-related cytokines like IL-6, IFN-γ, and TNF-α. nih.govnih.gov

These in vitro models allow for the controlled addition of CRS peptides to study their effects on target cells. For example, the antimicrobial properties of cryptdin-4 have been investigated by exposing bacteria like E. coli to the peptide and observing the effects on membrane integrity and cell viability. mdpi.com

Advanced Imaging Techniques for Cellular Localization and Dynamics

Advanced imaging techniques have been critical for visualizing the subcellular localization and dynamic processes involving CRS peptides.

Immunohistochemistry, using specific antibodies against CRS peptides, has been employed to pinpoint their location within tissues. For example, studies have shown that cryptdin 4 is specifically located within the cytoplasmic granules of Paneth cells in the ileum, confirming it as a secretory product. nih.govnih.gov This technique has also demonstrated the differential distribution of cryptdin 4 along the small intestine, with maximal levels in the distal regions. nih.govnih.gov

Fluorescence microscopy-based assays are used to study the real-time effects of CRS peptides on cells. For instance, fluorescent dyes that are sensitive to changes in membrane potential or integrity can be used to monitor the rapid membrane depolarization caused by peptides like cryptdin-4 in bacteria. mdpi.com Other imaging techniques, such as those monitoring cellular autofluorescence, can provide insights into the induction of oxidative stress by these peptides. mdpi.com

Structural Biology Techniques

The three-dimensional architecture of CRS peptides is fundamental to their biological activity. A variety of sophisticated techniques are utilized to determine their structures at high resolution, providing insights into their mechanisms of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structures of peptides in a solution state, which closely mimics their physiological environment. The solution structure of Cryptdin-4 (Crp4) has been successfully elucidated using two-dimensional proton NMR. nih.gov These studies have revealed that Crp4 adopts a characteristic triple-stranded antiparallel β-sheet structure. nih.govnih.gov This structural motif is a hallmark of the defensin (B1577277) family.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography offers a means to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. This technique has been successfully applied to the study of CRS peptides, providing high-resolution structural data.

A significant breakthrough in the structural understanding of this peptide family was the determination of the first high-resolution crystal structure of a cryptdin, specifically Cryptdin-14 (Crp14). mdpi.com The analysis revealed that Crp14 adopts a disulfide-stabilized, three-stranded β-sheet core structure. mdpi.com A noteworthy finding from this crystallographic study was the observation of a noncanonical dimer, which is stabilized by asymmetrical interactions between the two β1 strands in a parallel orientation. mdpi.com This detailed structural information is crucial for understanding the potential for oligomerization and its functional implications.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have emerged as indispensable tools for investigating the dynamic behavior and interaction mechanisms of CRS peptides. These in silico approaches complement experimental data by providing insights into peptide flexibility, conformational changes, and interactions with other molecules, such as microbial membranes, over time.

Molecular dynamics simulations have been performed on Crp14 and a hypothetical mutant, T14K-Crp14, to explore the impact of specific amino acid substitutions on the peptide's structure and dynamics. mdpi.com These simulations can reveal how sequence variations influence the bactericidal activity of cryptdins by affecting their ability to self-associate in solution. mdpi.comoup.com Furthermore, computational models are employed to understand the broader structure-activity relationships across different cryptdin isoforms. mdpi.com By simulating the behavior of these peptides in various environments, researchers can predict how they will interact with bacterial targets and how their structures contribute to their antimicrobial potency.

Functional Characterization Assays

Understanding the biological function of CRS peptides requires a suite of assays designed to quantify their antimicrobial efficacy and to probe their interactions with both microbial and host cells.

In Vitro Antimicrobial Susceptibility Testing

A primary function of CRS peptides is their ability to kill a broad spectrum of pathogenic and commensal bacteria. Various in vitro assays are employed to quantify this bactericidal activity.

A commonly used method is the broth microdilution assay , which determines the minimum bactericidal concentration (MBC) of a peptide. mdpi.com This involves exposing a standardized concentration of bacteria to serial dilutions of the peptide and identifying the lowest concentration that results in a significant reduction in bacterial viability.

Another key method is the virtual colony count (vCC) assay . In this assay, bacteria are exposed to the peptide for a set period, after which the growth of the surviving bacteria is monitored spectrophotometrically over time. nih.gov This allows for the determination of dose-dependent killing curves and the calculation of virtual lethal dose (vLD) values, which represent the peptide concentration required to achieve a certain percentage of bacterial killing (e.g., vLD50, vLD99). nih.gov

Radial diffusion assays have also been utilized to qualitatively assess the antimicrobial activity of cryptdins. nih.gov In this method, the peptide is placed in a well in an agar (B569324) plate seeded with bacteria, and the size of the zone of inhibition around the well indicates the peptide's potency.

These assays have been instrumental in characterizing the antimicrobial spectrum and potency of numerous cryptdin isoforms against various bacterial species, including Escherichia coli and Staphylococcus aureus. nih.gov The results from these studies have revealed that the bactericidal activity of cryptdins can be highly variable depending on the specific peptide sequence, the target bacterial strain, and the experimental conditions. mdpi.com

Antimicrobial Activity of Selected Cryptdin Isoforms
Cryptdin IsoformTarget BacteriumAssay MethodKey FindingReference
Crp4E. coliVirtual Colony CountPotent bactericidal activity nih.gov
Crp14S. aureusVirtual Colony CountStrong bactericidal activity nih.gov
Crp1, Crp6, Crp11, Crp16E. coli & S. aureusVirtual Colony CountWeakest activity among 17 isoforms tested nih.gov
Cryptdin-2Salmonella TyphimuriumCheckerboard & Time-Kill AssaySynergistic effects with ciprofloxacin, ceftriaxone, and cefotaxime nih.gov

Host-Microbe Interaction Assays

Beyond their direct antimicrobial effects, CRS peptides can modulate the complex interplay between the host and its resident or invading microbes. A variety of assays are used to investigate these interactions.

Enteric Organoid (Enteroid) Models: A significant advancement in studying host-microbe interactions in a physiologically relevant context is the use of small intestinal enteroids. These are three-dimensional cultures derived from intestinal stem cells that self-organize into "mini-guts" containing the various epithelial cell types, including Paneth cells. nih.gov These models have been used to demonstrate that cryptdins can enhance viral infection by certain enteric viruses, such as mouse adenovirus 2. nih.gov The assay typically involves introducing the virus to the enteroid culture in the presence or absence of specific cryptdins and then quantifying the level of infection, often through the expression of a reporter gene like green fluorescent protein (GFP). nih.gov

Bacterial Adhesion Assays: To investigate how CRS peptides influence the ability of bacteria to attach to host cells, co-culture assays are performed. In these experiments, epithelial cell lines, such as Caco-2 cells, are grown as a monolayer and then incubated with bacteria in the presence or absence of the peptide. nih.gov After a specific incubation period, non-adherent bacteria are washed away, and the number of adherent bacteria is quantified, typically by lysing the epithelial cells and plating the lysate to count colony-forming units (CFUs). nih.gov These assays can reveal whether CRS peptides inhibit or, in some cases, promote bacterial adhesion to the intestinal epithelium.

Cytokine Release Assays: The interaction of CRS peptides with host immune cells can trigger the release of signaling molecules called cytokines. To measure this, immune cells, such as macrophages, are cultured and exposed to CRS peptides. frontiersin.org The cell culture supernatant is then collected, and the concentration of specific cytokines, like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), is measured using techniques such as enzyme-linked immunosorbent assay (ELISA). frontiersin.org This provides insight into the immunomodulatory properties of these peptides.

Host-Microbe Interaction Assays for Cryptdin-Related Sequence Peptides
Assay TypeModel SystemParameter MeasuredExample FindingReference
Viral Infection AssayMouse small intestinal enteroidsLevel of viral infection (e.g., GFP expression)Cryptdin 2 and 3 enhance mouse adenovirus 2 infection nih.gov
Bacterial Adhesion AssayEpithelial cell line (e.g., Caco-2) co-cultured with bacteriaNumber of adherent bacteria (CFU counting)Human α-defensin 5 (HD5) can enhance Shigella adhesion mdpi.com
Cytokine Release AssayMacrophage cell cultureConcentration of cytokines (e.g., TNF-α, IFN-γ) in supernatantHuman neutrophil defensins 1-3 trigger TNF-α and IFN-γ secretion from macrophages frontiersin.org

Future Research Directions and Unanswered Questions

Elucidation of Complete Regulatory Networks Governing Cryptdin (B1167165) Related Sequence Peptide Expression

A complete picture of how CRS peptide expression is controlled is still emerging. While they are known to be gene-encoded antibiotic peptides expressed by the Paneth cell lineage of the small intestine, the precise regulatory mechanisms are not fully understood. nih.gov

Future research must focus on:

Transcriptional Regulation: Studies have identified unique upstream elements in the genes of some cryptdin isoforms, such as a repeated 130-bp element in the cryptdin-4 gene, which is speculated to have a cis-acting regulatory role in its specific expression pattern along the gut. nih.govnih.govresearchgate.net However, the transcription factors that bind to these and other regulatory regions across the diverse family of CRS genes are largely unknown. Identifying these factors and their signaling pathways is a critical next step.

Developmental Control: The expression of cryptdin mRNA is known to be developmentally regulated, appearing in a small fraction of intestinal crypts in suckling mice and accumulating to maximal adult levels after weaning. nih.govsemanticscholar.org The hormonal and cellular signals that drive this developmental timeline need to be precisely mapped.

Positional Specificity: Different CRS peptides and cryptdin isoforms exhibit distinct expression patterns along the proximal-to-distal axis of the small intestine. For instance, cryptdin-4 expression is maximal in the distal ileum and absent in the duodenum. nih.govnih.gov The molecular basis for this regional specialization requires thorough investigation. While early research suggested that cryptdin mRNA content in adults is independent of luminal bacteria and T-cell involvement, the initial triggers for establishing these expression patterns are unclear. nih.govsemanticscholar.org

Comprehensive Functional Characterization of All Identified Isoforms and Chimeric Peptides

The known diversity of CRS peptides is vast and continues to expand. In mice, more than 20 cryptdin isoform mRNAs have been identified, with 17 cloned from a single jejunal crypt, highlighting immense localized diversity. asm.org These isoforms can be grouped into subclasses, such as Crp1-like, Crp4, and Crp5, based on sequence variability. asm.org

A significant challenge for future research is to move beyond the few well-studied examples, like Cryptdin-4 (Crp4), and functionally characterize this entire repertoire. asm.org This includes:

Isoform-Specific Activity: Studies have shown that the bactericidal activity of cryptdin isoforms is highly variable, even among those with high sequence similarity. nih.gov For example, Crp4 has the most potent in vitro bactericidal activity of the first six identified cryptdins. asm.org A systematic analysis of the antimicrobial spectrum and potency of each identified isoform against a wide range of commensal and pathogenic microbes is needed.

Chimeric Peptides: A groundbreaking area for future investigation is the role of chimeric CRS peptides. Recent studies have confirmed the existence of chimeric mRNAs, which are formed from sequences of two different defensin (B1577277) alpha (Defa) genes and are translated into novel peptides. frontiersin.orgnih.gov These chimeric peptides have been detected by mass spectrometry and, when synthesized, demonstrate biological activity. frontiersin.orgnih.gov The mechanisms generating these chimeras and the full scope of their functional capabilities are completely unknown and represent a major frontier in the field.

Dimerization: Unlike cryptdins, which typically exist as monomers, CRS peptides with nine cysteine residues can form covalent homodimers and heterodimers. nih.gov This dimerization has been shown to enhance antibacterial activity and dramatically expands the potential antimicrobial arsenal (B13267) of Paneth cells. nih.gov A comprehensive investigation is needed to identify all possible dimer combinations and to characterize their unique functional properties.

Peptide TypeKey Structural FeatureKnown Functional Characteristic(s)Key Unanswered Question
Cryptdin Isoforms (e.g., Crp1-17)Six conserved cysteines, three disulfide bonds, variations in amino acid sequence. mdpi.comHighly variable bactericidal potency; activity is dependent on sequence, tertiary structure, and target bacterium. nih.govnih.govWhat is the specific biological role of each of the >20 isoforms?
CRS Peptides (e.g., CRS1C, CRS4C)Nine or more cysteine residues. nih.govnih.govCan form homo- and heterodimers with enhanced antimicrobial activity; membrane-disruptive mechanism. nih.govnih.govWhat is the full range of dimer combinations and their specific functions?
Chimeric Peptides (e.g., Defa23-Defa30)Sequence derived from two different parent Defa genes. frontiersin.orgnih.govConfirmed to exist and possess antimicrobial activity. frontiersin.orgnih.govWhat is the biological mechanism for their creation and what is their physiological relevance?

Detailed Molecular Mechanisms of Immunomodulatory Actions

While the direct antimicrobial actions of some CRS peptides are being unraveled, their broader immunomodulatory functions remain a significant black box. The term "immunomodulatory" can encompass a range of activities beyond direct killing, including altering immune cell signaling, recruitment, and differentiation. nih.govresearchgate.net

Future studies should aim to:

Define Mechanisms of Action: The mechanisms for direct killing vary between peptides. For example, Cryptdin-4 can kill bacteria through membrane depolarization, the induction of reactive oxygen species (ROS), and potentially by binding to intracellular targets like DNA. mdpi.com The activity of its oxidized and reduced forms differs, suggesting a complex interplay with the local redox environment. mdpi.com In contrast, CRS4C peptides act via a distinct membrane-disruptive mechanism that causes rapid potassium efflux. nih.gov The mechanisms for all other isoforms and chimeras are largely unknown.

Elucidate Immune Cell Interactions: Host defense peptides, in general, are known to act as chemoattractants for various immune cells, including neutrophils, macrophages, and T-cells, and can modulate the release of cytokines. nih.govmdpi.com Whether specific CRS peptides share these functions is a critical unanswered question. Research is needed to determine if they can neutralize inflammatory stimuli like lipopolysaccharide (LPS) or directly influence the activation and function of underlying immune cells in the lamina propria. nih.gov

Exploration of Interplay with Other Innate Immune Factors

Paneth cells secrete a cocktail of antimicrobial molecules into the crypt lumen, not just a single peptide. nih.gov This cocktail includes various CRS peptides, lysozyme, and phospholipases. oup.com The functional significance of this co-secretion is a key area for future research.

Key questions to be addressed include:

Activation Cascades: The activation of procryptdins and pro-CRS4C peptides requires proteolytic cleavage by matrix metalloproteinase-7 (MMP-7). nih.gov The interplay between the expression and activity of MMP-7 and the expression of its various peptide substrates needs further exploration.

Contribution to Adaptive Immunity: The innate immune system helps to shape the adaptive immune response. oup.com There is growing evidence that antimicrobial peptides can activate adaptive immunity, in part by attracting antigen-presenting cells. oup.com Investigating whether CRS peptides can serve as adjuvants or signaling molecules to guide the adaptive immune system is a promising avenue of research.

Investigation of Environmental and Nutritional Modulators of Expression and Activity

The intestinal lumen is a dynamic environment, and its contents could significantly influence the function of CRS peptides.

Future research in this area should investigate:

Nutritional Influence: While the baseline expression in adults seems independent of the microbiome, Paneth cells are known to secrete their granules in response to certain stimuli, which may include nutrients. semanticscholar.org Identifying specific dietary components—fats, carbohydrates, or micronutrients—that modulate the expression or secretion of specific CRS peptide isoforms is essential for understanding diet-host-microbe interactions.

Microenvironmental Factors: The local redox potential of the gut lumen can influence the structure and function of CRS peptides. Studies on Cryptdin-4 have shown that its oxidized and reduced forms have different activities and mechanisms, and their effectiveness varies dramatically between aerobic and anaerobic conditions. mdpi.com How the fluctuating oxygen gradient and redox state along the crypt-villus axis and within the mucus layer impact the entire CRS peptide repertoire is unknown.

Microbial Influence on Activity: While the adult expression level may be independent of luminal bacteria, the activity of the secreted peptides is certainly not. semanticscholar.org Research is needed to understand how microbial metabolites might inhibit or enhance CRS peptide function and how pathogens evolve resistance to this critical arm of innate immunity.

Q & A

Q. What protocols ensure ethical use of animal-derived CRS peptide data in human health research?

  • Methodological Answer : Align with institutional guidelines for translational studies (e.g., IRB protocols for human tissue use). Disclose species-specific activity differences (e.g., murine vs. human defensins) in publications to avoid overgeneralization. Use humanized mouse models to bridge preclinical findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.